An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Disilicide
An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Disilicide
Introduction
Titanium disilicide (TiSi₂) is a refractory metal silicide that has garnered significant attention within the microelectronics industry. Its application as a contact and interconnect material in ultra-large-scale integration (ULSI) circuits is driven by its low electrical resistivity, high thermal stability, and excellent compatibility with silicon-based device fabrication processes.[1][2] TiSi₂ is polymorphic, existing primarily in two crystalline forms: the metastable, high-resistivity C49 phase and the thermodynamically stable, low-resistivity C54 phase.[2][3]
The transformation from the C49 to the C54 phase is a critical step in the self-aligned silicide (salicide) process, as achieving the low-resistivity C54 phase is essential for optimal device performance.[2] Consequently, a thorough understanding and precise characterization of the crystal structures and the transformation kinetics of these phases are paramount for process control and device reliability. This guide provides a detailed technical overview of the crystallographic properties of TiSi₂ phases and the experimental protocols used for their analysis.
Crystallographic Structures of Titanium Disilicide Phases
The two principal polymorphs of titanium disilicide, C49 and C54, both possess orthorhombic crystal structures but differ significantly in their atomic arrangement, unit cell dimensions, and physical properties.
The Metastable C49-TiSi₂ Phase
The C49 phase is the first crystalline structure to form during the solid-state reaction of titanium with silicon, typically in the temperature range of 450°C to 650°C.[1][4] It has a base-centered orthorhombic structure characterized by a high density of stacking faults, which is believed to contribute to its higher electrical resistivity.[1][5]
The Stable C54-TiSi₂ Phase
Upon further annealing at temperatures generally above 650°C, the metastable C49 phase transforms into the stable C54 phase.[1][4] This phase has a face-centered orthorhombic structure and is the desired polymorph for microelectronic applications due to its significantly lower resistivity.[2][6] The C54 structure is based on close-packed layers with a four-layer repeat sequence (ABCD). In this structure, each titanium atom is coordinated with ten silicon atoms, while each silicon atom is bonded to five titanium and five other silicon atoms.[7]
Summary of Crystallographic Data
The key crystallographic and physical properties of the C49 and C54 phases are summarized for direct comparison in the table below.
| Property | C49-TiSi₂ | C54-TiSi₂ |
| Strukturbericht Designation | C49 | C54[8] |
| Pearson Symbol | oC12[9] | oF24[6][8] |
| Crystal System | Orthorhombic[1] | Orthorhombic[6][7] |
| Space Group | Cmcm | Fddd (No. 70)[7][8] |
| Lattice Parameters (nm) | a = 0.3552, b = 1.3759, c = 0.3506[1] | a = 0.8267, b = 0.4800, c = 0.8550[1] |
| Atoms per Unit Cell | 12[3] | 24[1][6] |
| Formation Temperature | 450°C - 650°C[1][4] | > 650°C[1][4] |
| Thermal Stability | Metastable[1][4] | Stable[1][4] |
| Thin Film Resistivity (µΩ·cm) | 60 - 70[1][2] | 12 - 24[1][2] |
The C49 to C54 Phase Transformation
The polymorphic transformation from C49-TiSi₂ to C54-TiSi₂ is a nucleation- and growth-driven process.[10][11] The C54 phase typically nucleates at the grain boundaries or triple junctions of the existing C49 grains.[12] This transformation is critical for achieving low sheet resistance in integrated circuits. The process is thermally activated, with reported activation energies ranging from approximately 3.8 eV to 5.7 eV, depending on the specific processing conditions and substrate.[9][11][13] The significant difference in electrical resistivity serves as a primary indicator for monitoring the completion of this transformation.[2]
Experimental Protocols for Analysis
A multi-technique approach is typically employed to fully characterize the crystal structure, phase composition, and morphology of titanium disilicide thin films.
X-Ray Diffraction (XRD)
XRD is the most common and definitive technique for phase identification in polycrystalline thin films. The distinct crystal structures of C49 and C54-TiSi₂ give rise to unique sets of diffraction peaks, allowing for unambiguous identification and quantification of the phase composition.
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Sample Preparation: Thin films of TiSi₂ are typically formed by depositing a thin layer of titanium onto a single-crystal silicon wafer, followed by thermal annealing in a controlled atmosphere (e.g., high vacuum or purified N₂/He) to induce the solid-state reaction.[2]
-
Instrumentation: A powder diffractometer operating in Bragg-Brentano geometry is commonly used. Copper Kα radiation (λ ≈ 1.54 Å) is a standard X-ray source.
-
Data Collection: Diffraction patterns are typically collected over a 2θ range of 20° to 60°, which covers the most intense diffraction peaks for both C49 and C54 phases.[2]
-
Analysis: The resulting diffractogram is compared against standard diffraction patterns from databases (e.g., ICDD) to identify the phases present. The presence of peaks corresponding to the C49 phase (e.g., the (131) reflection) and the C54 phase (e.g., the (311) and (004) reflections) confirms their formation.
Four-Point Probe Sheet Resistance Measurement
This electrical measurement technique is a rapid and highly sensitive method for monitoring the C49-to-C54 phase transformation in situ or ex situ. The significant drop in resistivity is a direct hallmark of the formation of the C54 phase.[2][14]
-
Sample Preparation: Samples are prepared as described for XRD. For in situ measurements, the four-point probe setup is integrated into the annealing chamber.
-
Instrumentation: A standard four-point probe head connected to a precision current source and voltmeter is used.
-
Methodology: A known DC current is passed through the two outer probes, and the voltage is measured across the two inner probes. The sheet resistance (Rs) is calculated from the measured voltage and current, with a geometric correction factor. Measurements are taken after annealing at progressively higher temperatures.
-
Analysis: A plot of sheet resistance versus annealing temperature will show a characteristic curve: an initial increase as Ti and Si intermix, a plateau or slight drop upon formation of the high-resistivity C49 phase, and a sharp, significant drop as the C49 phase transforms into the low-resistivity C54 phase.[2]
Transmission Electron Microscopy (TEM)
TEM provides direct, real-space imaging of the film's microstructure, including grain size, morphology, and crystalline defects, at high resolution. It is particularly useful for studying nucleation phenomena.
-
Sample Preparation: This is a destructive technique requiring the preparation of electron-transparent cross-sectional or plan-view samples. This is typically achieved using focused ion beam (FIB) milling or traditional mechanical polishing followed by ion milling.
-
Instrumentation: A transmission electron microscope operating at an accelerating voltage of 100-300 kV is used.
-
Methodology:
-
Bright-Field/Dark-Field Imaging: Used to visualize the grain structure of the C49 and C54 phases. C54 grains can be seen growing at the expense of smaller C49 grains.[12]
-
High-Resolution TEM (HRTEM): Allows for the direct visualization of atomic columns and the identification of crystal defects, such as the characteristic stacking faults in the C49 structure.[12]
-
Selected Area Electron Diffraction (SAED): Provides crystallographic information from specific regions of the sample, confirming the identity of individual grains as either C49 or C54.
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes of a material. Since the C49 and C54 phases have different crystal symmetries and atomic arrangements, they exhibit distinct Raman spectra.
-
Sample Preparation: No special preparation is needed; the technique can be performed on the as-annealed wafers.
-
Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., Ar⁺ ion laser at 514.5 nm), a high-resolution spectrometer, and a sensitive detector (e.g., CCD).
-
Methodology: The laser is focused onto the sample surface, and the inelastically scattered light is collected and analyzed. The frequency shift of the scattered light corresponds to the vibrational modes of the material.
-
Analysis: The stable C54-TiSi₂ phase is characterized by distinct Raman peaks at approximately 187, 206, and 242 cm⁻¹.[15] The appearance and growth of these peaks with increasing annealing temperature can be used to track the phase transformation.[16][17]
Conclusion
The analysis of titanium disilicide's crystal structure is fundamental to its successful implementation in advanced semiconductor devices. The transition from the metastable, high-resistivity C49 phase to the stable, low-resistivity C54 phase is a critical process step that dictates the final electrical performance of contacts and interconnects. A comprehensive characterization approach, leveraging the complementary strengths of X-ray diffraction, four-point probe measurements, transmission electron microscopy, and Raman spectroscopy, is essential. These techniques provide the necessary information on phase identity, transformation kinetics, microstructure, and electrical properties, enabling precise process control and the development of reliable, high-performance integrated circuits.
References
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- 2. pubs.aip.org [pubs.aip.org]
- 3. qed2.com [qed2.com]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure of Titanium Silicide_Chemicalbook [chemicalbook.com]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. The Ti Si_2 (C54) Structure [atomic-scale-physics.de]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [PDF] The C49 to C54 Phase Transformation in TiSi2 Thin Films | Semantic Scholar [semanticscholar.org]
- 11. Phase Transformation Kinetics of TiSi 2 | Semantic Scholar [semanticscholar.org]
- 12. Titanium Silicide TEM [globalsino.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Silicides and Nitrides Formation in Ti Films Coated on Si and Exposed to (Ar-N2-H2) Expanding Plasma [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
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